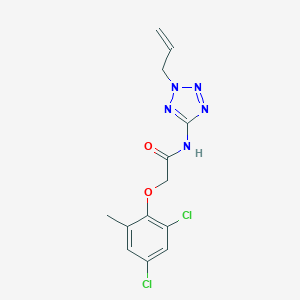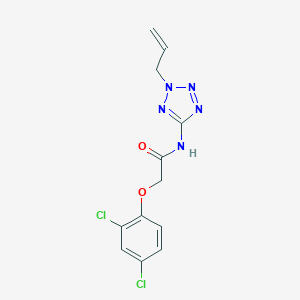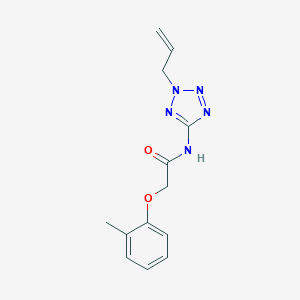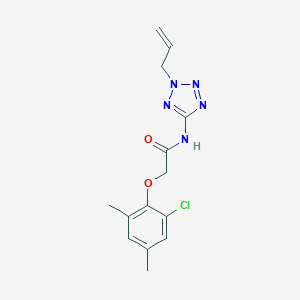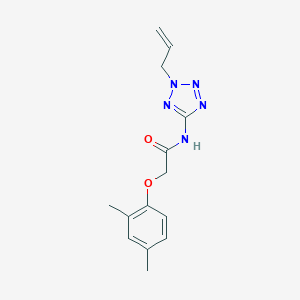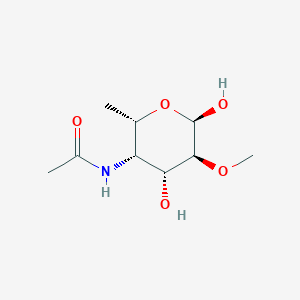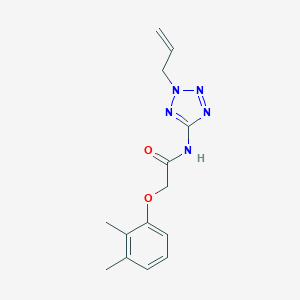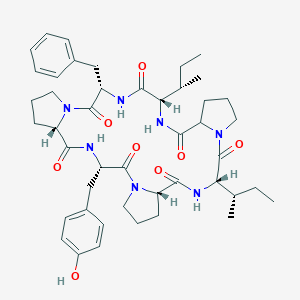
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) is a cyclic peptide that has gained significant attention in the field of scientific research due to its unique structure and potential applications. This peptide is composed of six amino acids, including proline, isoleucine, phenylalanine, and tyrosine, arranged in a cyclic manner.
Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Behavior
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) and similar peptides have been studied for their crystal structures and molecular behavior. For example, a related peptide, [Aib5,6-D-Ala8]-cyclolinopeptide A, demonstrated a specific molecular structure and intramolecular hydrogen-bond pattern, crucial for understanding its interaction with other molecules (Saviano et al., 1995).
Biological Activity
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) and its analogs have been researched for various biological activities. For instance, cyclo(L-prolyl-L-phenylalanyl), a similar cyclic dipeptide, was found to have antimicrobial and antitumor properties (Milne et al., 1998).
DNA Interaction
One specific study found that cyclo(L-prolyl-L-phenylalanyl) could inhibit DNA topoisomerase I activity, suggesting its potential as a novel inhibitor of this crucial enzyme in DNA replication (Rhee, 2002).
Radioprotective Effects
Research also indicates potential radioprotective effects of cyclo(L-phenylalanyl-L-prolyl) on irradiated rat lungs, which is significant for understanding its role in mitigating radiation-induced damage (Lee & Rhee, 2008).
Antifungal and Antihelmintic Potential
Cyclotetrapeptides, such as cyclo-(isoleucyl-prolyl-leucyl-alanyl), synthesized using similar peptides, have shown antifungal and antihelmintic potential, indicating their broader use in pharmaceutical applications (Dahiya & Gautam, 2010).
Antibacterial and Antifungal Properties
Cyclic dipeptides like cyclo(L-phenylalanyl-L-prolyl) have been investigated for their antibacterial and antifungal properties, suggesting their potential application as pharmacological agents (Graz et al., 1999).
Conformational Studies
Further studies on the conformation of related cyclic dipeptides provide insights into their structural behavior, which is essential for designing drugs and understanding their interaction with biological systems (Milne et al., 1992).
Propiedades
Número CAS |
147395-10-6 |
|---|---|
Nombre del producto |
Cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) |
Fórmula molecular |
C45H61N7O8 |
Peso molecular |
828 g/mol |
Nombre IUPAC |
(3S,6S,12S,15S,21S,24S)-21-benzyl-3,24-bis[(2S)-butan-2-yl]-12-[(4-hydroxyphenyl)methyl]-1,4,10,13,19,22,25-heptazatetracyclo[25.3.0.06,10.015,19]triacontane-2,5,11,14,20,23,26-heptone |
InChI |
InChI=1S/C45H61N7O8/c1-5-27(3)37-42(57)47-33(25-29-13-8-7-9-14-29)44(59)50-22-10-15-34(50)39(54)46-32(26-30-18-20-31(53)21-19-30)43(58)51-23-11-16-35(51)41(56)49-38(28(4)6-2)45(60)52-24-12-17-36(52)40(55)48-37/h7-9,13-14,18-21,27-28,32-38,53H,5-6,10-12,15-17,22-26H2,1-4H3,(H,46,54)(H,47,57)(H,48,55)(H,49,56)/t27-,28-,32-,33-,34-,35-,36?,37-,38-/m0/s1 |
Clave InChI |
QKAAFOFCOXIVQV-GWHVZCMOSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N4CCCC4C(=O)N1)[C@@H](C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
SMILES |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N4CCCC4C(=O)N1)C(C)CC)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 |
Sinónimos |
cyclo(Pro-Ile-Pro-Ile-Phe-Pro-Tyr) cyclo(prolyl-isoleucyl-prolyl-isoleucyl-phenylalanyl-prolyl-tyrosyl) phakellistatin 1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)

![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
![Tert-butyl [(1S,2S)-1-benzyl-2,3-dihydroxypropyl]carbamate](/img/structure/B235168.png)
![2-(2-methyl-5-nitroimidazol-1-yl)-N-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]acetamide](/img/structure/B235169.png)
